molecular formula C12H19N B8694783 alpha-Butyl-alpha-methylbenzylamine

alpha-Butyl-alpha-methylbenzylamine

Cat. No. B8694783
M. Wt: 177.29 g/mol
InChI Key: CNFNXDFPHOSBHM-UHFFFAOYSA-N
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Patent
US05306821

Procedure details

A suspension of MeCeCl2 was prepared as described in Example 1 from 7.5 g (20 mmol) of cerium chloride heptahydrate, 40 mL of tetrahydrofuran, and 14 mL of 1.4M methyllithium in ether (20 mmol). To this was added below -60° a solution of 1.35 g (8.4 mmol) of valerophenone imine in 5 mL of tetrahydrofuran. The mixture was stirred in a dry ice-acetone bath for 3 hours, treated below -40° slowly with 12 mL of conc. ammonium hydroxide solution, and allowed to come to room temperature. Celite™ was added, the mixture was filtered, and the solids were washed several times with methylene chloride. The dried organic layer of the filtrates was concentrated. The crude product (1.39 g) still contained ca. 10% unreacted imine as shown by 1H NMR spectroscopy. The product was dissolved in toluene and stirred with 3% phosphoric acid for 2 hours. The toluene layer was washed twice with water, and the combined aqueous phases were washed once with toluene and made basic with conc. ammonium hydroxide solution. Extraction with methylene chloride and short-path distillation of the crude product gave 0.83 g (56%) of the title compound., distilling at a bath temperature of 110° (0.005 mm). 1H NMR (in CDCl3) ∂ 0.8 (t, J=7 Hz, 3H), 1.0-1.3 (m, 4H); 1.4 (s, 3H), 1.5 (br, 2H), 1.6-1.8 (m, 2H), 7.2-7.5 (m, 5H). The hydrochloride had mp 153°-156° after crystallization from acetonitrile.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mmol
Type
reactant
Reaction Step Three
Name
valerophenone imine
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
56%

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].C[Li].[CH3:14]COCC.[C:19](=[NH:30])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:20][CH2:21][CH2:22][CH3:23].[OH-].[NH4+]>O1CCCC1>[CH3:14][C:19]([NH2:30])([CH2:20][CH2:21][CH2:22][CH3:23])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1.2.3.4.5.6.7.8.9.10,14.15|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
CCOCC
Step Four
Name
valerophenone imine
Quantity
1.35 g
Type
reactant
Smiles
C(CCCC)(C1=CC=CC=C1)=N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in a dry ice-acetone bath for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of MeCeCl2
CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
to come to room temperature
ADDITION
Type
ADDITION
Details
Celite™ was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solids were washed several times with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic layer of the filtrates was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in toluene
STIRRING
Type
STIRRING
Details
stirred with 3% phosphoric acid for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The toluene layer was washed twice with water
WASH
Type
WASH
Details
the combined aqueous phases were washed once with toluene
EXTRACTION
Type
EXTRACTION
Details
Extraction
DISTILLATION
Type
DISTILLATION
Details
with methylene chloride and short-path distillation of the crude product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(CCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.